molecular formula C24H26N2O B5357300 (2-Ethylpiperidin-1-yl)[2-(3-methylphenyl)quinolin-4-yl]methanone

(2-Ethylpiperidin-1-yl)[2-(3-methylphenyl)quinolin-4-yl]methanone

Cat. No.: B5357300
M. Wt: 358.5 g/mol
InChI Key: BXMVCOFNMBODBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethylpiperidin-1-yl)[2-(3-methylphenyl)quinolin-4-yl]methanone is a complex organic compound with the molecular formula C24H26N2O This compound is characterized by its unique structure, which includes a quinoline core substituted with a 3-methylphenyl group and a 2-ethylpiperidin-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylpiperidin-1-yl)[2-(3-methylphenyl)quinolin-4-yl]methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

(2-Ethylpiperidin-1-yl)[2-(3-methylphenyl)quinolin-4-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

(2-Ethylpiperidin-1-yl)[2-(3-methylphenyl)quinolin-4-yl]methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethylpiperidin-1-yl)[2-(3-methylphenyl)quinolin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2-Ethylpiperidin-1-yl)[2-(3-methylphenyl)quinolin-4-yl]methanone include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

(2-ethylpiperidin-1-yl)-[2-(3-methylphenyl)quinolin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O/c1-3-19-11-6-7-14-26(19)24(27)21-16-23(18-10-8-9-17(2)15-18)25-22-13-5-4-12-20(21)22/h4-5,8-10,12-13,15-16,19H,3,6-7,11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMVCOFNMBODBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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